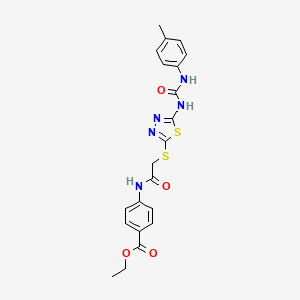

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a p-tolyl ureido group, a thioacetamido linker, and an ethyl benzoate ester. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticonvulsant, antimicrobial, and enzyme-inhibitory activities . Synthetic routes for analogous compounds (e.g., ) typically involve nucleophilic substitution between thiol-containing thiadiazoles and halogenated acetates, followed by ureido group conjugation .

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S2/c1-3-30-18(28)14-6-10-15(11-7-14)22-17(27)12-31-21-26-25-20(32-21)24-19(29)23-16-8-4-13(2)5-9-16/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTMWQKZYFRSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Urea Derivative Formation: The p-tolyl group is introduced by reacting p-tolyl isocyanate with the thiadiazole derivative to form the urea linkage.

Acetamido Group Introduction: The acetamido group is introduced by reacting the urea-thiadiazole intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Benzoate Ester Formation: Finally, the benzoate ester is formed by esterification of the acetamido intermediate with ethyl 4-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Thioether Linkage Formation

The thioacetamido bridge is formed through alkylation:

-

Reagents : Chloroacetamide derivatives and thiol-containing intermediates.

-

Conditions : LiHMDS (lithium hexamethyldisilazide) in dry THF at room temperature under inert atmosphere .

Esterification of Benzoate Moiety

The ethyl benzoate group is introduced via esterification:

-

Reagents : Ethanol, benzoic acid derivatives.

-

Conditions : Acid-catalyzed esterification (e.g., H₂SO₄ or HCl) .

Key Parameters

| Reaction Step | Optimal Conditions | Yield | Source |

|---|---|---|---|

| Thiadiazole alkylation | LiHMDS/THF, RT, inert atmosphere | 98% | |

| Ureido formation | Reflux in methanol, pH 5–6 | 97% | |

| Thioether coupling | Triethylamine/DCE, 48h stirring | 95% |

Challenges

-

Thermal Instability : Overheating during thiadiazole alkylation leads to HCl elimination, degrading intermediates .

-

Steric Hindrance : Bulky substituents on the thiadiazole ring reduce coupling efficiency .

Thiadiazole Ring

-

Electrophilic Substitution : Reacts preferentially at the sulfur-rich C2 position.

-

Oxidative Stability : Resists oxidation under mild conditions due to aromatic stabilization.

Ureido Group

Thioether Linkage

-

Nucleophilic Displacement : Reacts with alkyl halides to form sulfonium salts.

Comparative Reactivity with Analogues

Research Findings

-

Antimicrobial Activity : Thioether and ureido groups synergize to enhance membrane penetration .

-

Enzyme Inhibition : Binds to lipoxygenase (LOX) active sites via hydrogen bonding with the thiadiazole sulfur .

-

Stability : The ethyl ester group remains intact under physiological pH (7.4), critical for bioavailability .

Mechanistic Insights

-

Thiadiazole-Alkylation Mechanism :

Base deprotonates the thiol, enabling nucleophilic attack on the chloroacetamide .

-

Ureido Formation :

Industrial Scaling Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including those similar to Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, exhibit notable antifungal properties. A study demonstrated that certain thiadiazole derivatives inhibited ergosterol biosynthesis in fungi by interacting with the enzyme 14-α-sterol demethylase. This suggests that compounds with similar structures could be developed as antifungal agents through structural modifications that enhance their efficacy against fungal pathogens .

Cancer Therapeutics

The compound's structural features may also position it as a candidate for cancer treatment. The presence of the thiadiazole moiety has been linked to various biological activities, including anti-cancer effects. Some studies have explored the synthesis of similar compounds aimed at enhancing therapeutic efficacy against malignancies. These compounds often leverage the unique electronic properties of the thiadiazole ring to improve drug-like characteristics and bioavailability .

Agricultural Applications

Pesticide Development

Thiadiazole derivatives are recognized for their broad-spectrum biocidal properties, making them suitable candidates for agricultural fungicides and pesticides. The incorporation of such compounds into formulations could enhance their effectiveness against plant pathogens, thereby improving crop yields. Research has shown that these compounds can disrupt fungal cell membranes or inhibit critical metabolic pathways .

Biochemical Research

Mechanistic Studies

The unique chemical structure of this compound allows for investigations into its interaction with biological macromolecules. Studies utilizing molecular docking simulations have provided insights into how these compounds bind to target enzymes or receptors within cells. Such research is crucial for understanding the mechanisms underlying their biological activities and for guiding future drug design efforts .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the urea linkage are likely to play key roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ureido Substituents

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate ():

Replacing the p-tolyl group with a 4-fluorophenyl introduces electronegativity, which may enhance hydrogen-bonding interactions but reduce lipophilicity. Fluorine substitution often improves metabolic stability, though specific data for this compound are unavailable .- Methyl (S)-4-(2-phenyl-2-(3-(p-tolyl)ureido)acetamido)benzoate (4g) (): The methyl ester variant exhibits lower molecular weight and lipophilicity compared to the ethyl ester. Synthesis yielded 30%, suggesting steric or electronic challenges in esterification. No bioactivity data are reported, but ester groups critically influence hydrolysis rates in vivo .

Analogues with Alternate Heterocyclic Cores

Compound A21 (Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate) ():

Replacing thiadiazole with benzimidazole alters electronic properties; benzimidazole’s aromaticity may enhance π-π stacking. Synthesis involved TLC-validated multi-step reactions, with purity confirmed via spectroscopy .- X-ray analysis revealed intramolecular S···O hypervalent interactions (2.625 Å) and N–H···N hydrogen-bonded dimers, suggesting stable crystal packing .

Derivatives with Modified Linkers or Functional Groups

- I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) (): A pentylthio linker and isoxazole group replace the thiadiazole-ureido system. Thioether linkages may increase oxidative susceptibility compared to ethers (e.g., I-6502), affecting metabolic stability .

Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (A24) ():

The oxadiazole core, being more electron-deficient than thiadiazole, could alter binding kinetics. Pyridinyl groups may enhance water solubility via hydrogen bonding .

Data Tables

Research Findings and Implications

Biological Activity

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have been widely studied for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The incorporation of various functional groups into the thiadiazole scaffold can significantly enhance its pharmacological profile. For instance, compounds featuring aryl amine or ureido substituents have shown promising antitumor activity against various cancer cell lines .

The anticancer activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that the presence of the thiadiazole moiety enhances the compound's ability to inhibit cell growth by inducing apoptosis and disrupting cell cycle progression .

- Targeting Specific Pathways : Recent research has identified that thiadiazole derivatives can inhibit key signaling pathways involved in tumor growth and metastasis. For instance, they may act on vascular endothelial growth factor receptor (VEGFR) and BRAF kinase pathways, crucial for angiogenesis and tumor proliferation .

Case Studies

Several studies have evaluated the biological activity of related thiadiazole compounds:

- Study on Antitumor Potency : A series of compounds similar to this compound exhibited varying degrees of cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and other tumor cell lines. For example, one derivative showed an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating potent antitumor activity .

- Comparative Analysis : In a comparative study, derivatives with different substituents were synthesized and tested. The introduction of electron-donating groups significantly improved the anticancer activity compared to their unsubstituted counterparts. For instance, a compound with a para-methyl group showed enhanced potency with an IC50 value of 18.39 µg/mL .

Biological Activity Summary Table

| Compound | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 2.32 | Apoptosis induction |

| Related Thiadiazole Derivative | HepG2 | 10.10 | Cell cycle arrest |

| Another Thiadiazole Compound | A549 (lung cancer) | 5.36 | VEGFR inhibition |

Broader Biological Implications

The versatility of thiadiazole derivatives extends beyond anticancer properties. They have also been shown to possess antibacterial and antifungal activities. For instance, studies indicate that certain thiourea-benzothiazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) in the range of 50 μg/mL . This broad spectrum suggests potential applications in treating infections alongside their anticancer properties.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?

The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. A common approach includes:

- Step 1 : Reacting 5-amino-1,3,4-thiadiazole derivatives with aryl isothiocyanates under reflux in DMF to form ureido intermediates .

- Step 2 : Alkylation of the thiol group using bromoacetamide derivatives in aqueous ethanol at 0°C .

- Step 3 : Esterification of the benzoic acid moiety with ethanol under acidic conditions, followed by recrystallization (e.g., EtOH or methanol) for purification . Key analytical methods include TLC for reaction monitoring and NMR/mass spectrometry for structural confirmation .

Q. How are intermediates and final products characterized in this synthesis?

- NMR Spectroscopy : H and C NMR are used to confirm substituent connectivity. For example, the ureido NH protons typically appear as broad singlets at δ 9–10 ppm, while thiadiazole protons resonate at δ 7–8 ppm .

- Mass Spectrometry : High-resolution MS validates molecular weights (e.g., [M+H] peaks) and fragmentation patterns .

- Elemental Analysis : Matches calculated C, H, N, and S percentages to confirm purity .

Q. What solvents and reaction conditions are optimal for coupling thiadiazole intermediates?

- Solvents : DMF or ethanol are preferred for urea formation due to their polarity and ability to dissolve aromatic amines .

- Temperature : Reflux (90–100°C) for 4–6 hours ensures complete reaction .

- Catalysts : Triethylamine (TEA) is often added to deprotonate thiols during alkylation steps .

Advanced Research Questions

Q. How can low yields during the alkylation of 5-amino-1,3,4-thiadiazole derivatives be addressed?

Low yields may arise from incomplete deprotonation of the thiol group or side reactions. Mitigation strategies include:

- Using excess alkylating agent (1.2–1.5 eq) .

- Conducting reactions at 0°C to minimize disulfide formation .

- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane) before proceeding to subsequent steps .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

- Cross-Validation : Repeat analyses under standardized conditions (e.g., DMSO-d6 for NMR, ESI+ for MS) .

- Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at 1650–1700 cm for ureido groups) .

- X-ray Crystallography : If crystals are obtainable, this provides definitive structural proof .

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound?

- Target Selection : Prioritize assays based on structural analogs (e.g., thiazole derivatives often target kinases or bacterial enzymes) .

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC/EC values .

- Control Compounds : Include known inhibitors (e.g., chlorimuron ethyl for acetolactate synthase inhibition) to benchmark activity .

Q. How can reaction byproducts (e.g., disulfides or hydrolyzed esters) be minimized?

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiols to disulfides .

- Acid/Base Stability : Avoid prolonged exposure to strong acids/bases that may hydrolyze the ester group. Use pH 7–9 buffers during workup .

- Additives : Include radical scavengers (e.g., BHT) in thiol-containing reactions .

Data Contradiction and Optimization

Q. How to interpret discrepancies between theoretical and observed melting points?

- Purity Issues : Recrystallize the compound multiple times (e.g., using EtOH/water mixtures) .

- Polymorphism : Test melting points under different heating rates or perform DSC analysis .

- Hydration/Solvation : Dry samples rigorously (e.g., vacuum oven at 50°C for 24 hours) .

Q. What strategies optimize the regioselectivity of thiadiazole functionalization?

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to the thiadiazole ring to guide substitution .

- Metal Catalysis : Use Cu(I) or Pd catalysts for Suzuki couplings at specific positions .

- Computational Modeling : DFT calculations predict reactive sites based on electron density maps .

Safety and Compliance

Q. What safety protocols are recommended given the lack of hazard data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.